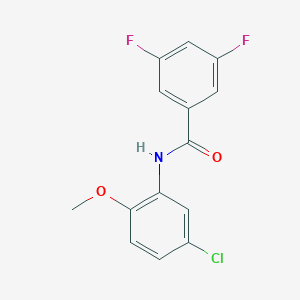
N-(5-chloro-2-methoxyphenyl)-3,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3,5-difluorobenzamide, commonly known as AMG 900, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the Aurora kinase family, which plays an important role in cell division and has been implicated in the development of cancer.
Mecanismo De Acción
AMG 900 works by inhibiting the activity of Aurora kinases, which are enzymes that play a critical role in cell division. By blocking the activity of these enzymes, AMG 900 prevents cancer cells from dividing and growing, leading to their eventual death.
Biochemical and physiological effects:
In addition to its effects on cancer cells, AMG 900 has also been shown to have effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in both cancer cells and normal cells. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMG 900 in lab experiments is its high level of selectivity for Aurora kinases. This makes it a useful tool for studying the role of these enzymes in cell division and cancer development. However, one limitation of using AMG 900 is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Direcciones Futuras
There are several potential future directions for the development of AMG 900 and other Aurora kinase inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the development of more potent and selective inhibitors of Aurora kinases, which could improve the efficacy and safety of these drugs. Finally, there is ongoing research into the use of Aurora kinase inhibitors in combination with immunotherapy, which could enhance the immune response against cancer cells.
Métodos De Síntesis
The synthesis of AMG 900 involves several steps, including the condensation of 5-chloro-2-methoxyaniline with 3,5-difluorobenzoyl chloride, followed by the reduction of the resulting intermediate and subsequent purification. The final product is obtained as a white solid with a high level of purity.
Aplicaciones Científicas De Investigación
AMG 900 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including those that are resistant to other therapies. In addition, it has been shown to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-3-2-9(15)6-12(13)18-14(19)8-4-10(16)7-11(17)5-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZXFQIOWNWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)




![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
